Losartan Impurity 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
- The AT1 receptor is involved in regulating blood pressure, fluid balance, and electrolyte homeostasis. By blocking this receptor, losartan impurity 4 prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II .
- Its affinity for the AT1 receptor is approximately 1000 times greater than for the AT2 receptor. By blocking AT1 receptors, it inhibits the vasoconstrictor effects of angiotensin II, leading to vasodilation and reduced blood pressure .
- The compound is excreted primarily in the urine, and its half-life is approximately 2 hours for losartan and 6-9 hours for E-3174 .
- These effects contribute to its antihypertensive properties and risk reduction for stroke and diabetic nephropathy .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化学分析
Biochemical Properties
Losartan Impurity 4 plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with angiotensin-converting enzyme (ACE) and angiotensin II type 1 receptor (AT1R), similar to losartan. These interactions can inhibit the binding of angiotensin II to AT1R, leading to vasodilation and reduced blood pressure. Additionally, this compound may interact with cytochrome P450 enzymes, affecting its metabolism and clearance from the body .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the renin-angiotensin system (RAS) by inhibiting the binding of angiotensin II to AT1R, leading to decreased vasoconstriction and aldosterone secretion. This can result in reduced blood pressure and improved cardiovascular function. Furthermore, this compound may impact the expression of genes involved in inflammation and oxidative stress, potentially offering protective effects against cardiovascular diseases .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to AT1R, this compound prevents angiotensin II from exerting its vasoconstrictive effects. This inhibition leads to vasodilation and reduced blood pressure. Additionally, this compound may inhibit the activity of cytochrome P450 enzymes, affecting its own metabolism and that of other drugs. Changes in gene expression related to inflammation and oxidative stress further contribute to its protective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products may have different biological activities. Long-term exposure to this compound has been associated with sustained inhibition of the RAS and potential protective effects against cardiovascular diseases .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit the RAS and reduce blood pressure without significant adverse effects. At high doses, this compound may cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the protective effects are maximized at certain dosages, beyond which adverse effects become more prominent .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with cytochrome P450 enzymes, such as CYP3A4, CYP2C9, and CYP2C10. These enzymes play a crucial role in the metabolism and clearance of this compound from the body. The compound may also affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics of losartan and its impurities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has been observed to bind to plasma proteins, affecting its distribution and bioavailability. The compound’s localization and accumulation in specific tissues can influence its biological activity and potential therapeutic effects .
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Losartan Impurity 4 involves the reaction of a nitrile intermediate with sodium azide, leading to the formation of the azido group. The reaction typically occurs under mild conditions, with the nitrile intermediate being treated with sodium azide in an organic solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound is minimized through careful control of reaction conditions and purification processes. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the detection and quantification of this impurity at trace levels, allowing for its effective removal from the final product .
化学反応の分析
Types of Reactions: Losartan Impurity 4 primarily undergoes substitution reactions due to the presence of the azido group. These reactions can lead to the formation of various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions: Common reagents for substitution reactions involving this compound include nucleophiles such as amines and thiols. These reactions typically occur under mild conditions, with the azido group being replaced by the nucleophile to form the corresponding amine or thiol derivative .
Major Products: The major products formed from the reactions of this compound include substituted biphenyl-tetrazole derivatives, which can be further analyzed for their potential biological activities and toxicological profiles .
科学的研究の応用
Losartan Impurity 4 has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying azido group reactivity and the synthesis of tetrazole derivatives. In biology and medicine, it is used to investigate the genotoxicity and mutagenicity of azido compounds, contributing to the development of safer pharmaceutical products .
類似化合物との比較
Similar Compounds: Similar compounds to Losartan Impurity 4 include other azido impurities found in sartan drugs, such as those in irbesartan, valsartan, and candesartan. These impurities share a common structural motif, with a tetrazole ring bonded to a phenyl group and an azido group at the ortho-position .
Uniqueness: this compound is unique due to its specific structure and the conditions under which it forms. Unlike other azido impurities, it is primarily associated with the synthesis of losartan and has distinct reactivity and toxicological profiles. This uniqueness necessitates targeted analytical methods for its detection and quantification in losartan products .
特性
CAS番号 |
141949-90-8 |
---|---|
分子式 |
C22H21ClN6O |
分子量 |
420.9 g/mol |
IUPAC名 |
2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde |
InChI |
InChI=1S/C22H21ClN6O/c1-2-3-8-20-24-19(14-30)21(23)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,14H,2-3,8,13H2,1H3,(H,25,26,27,28) |
InChIキー |
SCMOTEPSOLOQMC-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)C=O |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。